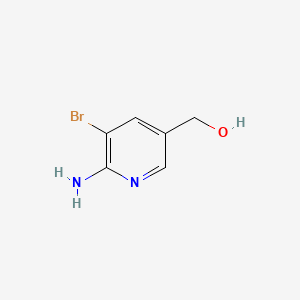

(6-Amino-5-bromopyridin-3-yl)methanol

Vue d'ensemble

Description

“(6-Amino-5-bromopyridin-3-yl)methanol” is a heterocyclic building block . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant . This compound is not intended for human or veterinary use, but for research use only .

Molecular Structure Analysis

The molecular formula of “(6-Amino-5-bromopyridin-3-yl)methanol” is C6H7BrN2O. The molecular weight is 203.039. The InChI key is LBYLYVGJSXTAOB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(6-Amino-5-bromopyridin-3-yl)methanol” is a solid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . The water solubility of this compound is 4.32 mg/ml .Applications De Recherche Scientifique

Synthesis and Characterization of Schiff Base, Metal Complexes, and Poly(phenoxy-imine)s : A study by Kaya, Daban, and Şenol (2021) in "Inorganica Chimica Acta" reported the synthesis of Schiff base ligands using 2-amino-5-bromopyridine, which is structurally similar to (6-Amino-5-bromopyridin-3-yl)methanol. These ligands were used to create metal complexes and polymers with notable electrical conductivity and thermal properties, indicating potential applications in materials science (Kaya, Daban, & Şenol, 2021).

Synthesis of Substituted Pyridine Derivatives : In a 2019 study in "Chemical Problems" by Naghiyev et al., substituted iminopyridines were synthesized using 2-amino-5-bromopyridine, similar to (6-Amino-5-bromopyridin-3-yl)methanol, demonstrating its role in creating novel organic compounds (Naghiyev et al., 2019).

Electrocatalytic Carboxylation of 2-amino-5-bromopyridine with CO2 : Feng et al. (2010) in "Electrochimica Acta" explored the electrocatalytic conversion of 2-amino-5-bromopyridine to 6-aminonicotinic acid. This highlights the potential of (6-Amino-5-bromopyridin-3-yl)methanol in electrochemical processes and green chemistry applications (Feng et al., 2010).

Synthesis and Structural Characterization of N,4-Diheteroaryl 2-aminothiazoles : Böck et al. (2021) in "Structural Chemistry" synthesized and characterized compounds involving N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, which is related to (6-Amino-5-bromopyridin-3-yl)methanol, showing its importance in the development of novel chemical structures (Böck et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

(6-amino-5-bromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYLYVGJSXTAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736706 | |

| Record name | (6-Amino-5-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Amino-5-bromopyridin-3-yl)methanol | |

CAS RN |

1027785-19-8 | |

| Record name | (6-Amino-5-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)

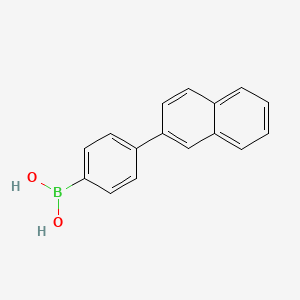

![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)